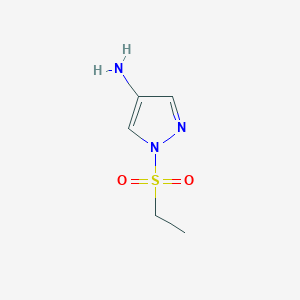

1-(Ethanesulfonyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWDSSURPORAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethanesulfonyl 1h Pyrazol 4 Amine

Retrosynthetic Analysis of 1-(Ethanesulfonyl)-1H-pyrazol-4-amine

A retrosynthetic analysis of the target compound, this compound, deconstructs the molecule into simpler, more readily available starting materials. The most logical primary disconnection is at the nitrogen-sulfur bond of the ethanesulfonyl group. This bond is typically formed via a nucleophilic substitution reaction, pointing to 1H-pyrazol-4-amine and an ethanesulfonylating agent, such as ethanesulfonyl chloride, as the immediate precursors.

Further disconnection of the 1H-pyrazol-4-amine core breaks down the pyrazole (B372694) ring itself. The pyrazole ring is classically formed through the condensation of a hydrazine (B178648) source with a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov To achieve the desired 4-amino substitution pattern, the synthetic strategy must incorporate a precursor that either already contains a nitrogen functionality at the appropriate position or can be easily converted to an amino group. This leads to precursors such as a substituted 1,3-dicarbonyl compound and hydrazine. An alternative disconnection involves using precursors like β-ketonitriles, which directly lead to aminopyrazoles upon reaction with hydrazine. beilstein-journals.org

This analysis outlines a convergent synthetic plan: the independent preparation of the 1H-pyrazol-4-amine nucleus followed by its N-sulfonylation.

Construction of the 1H-Pyrazol-4-amine Corebeilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov

The synthesis of the 1H-pyrazol-4-amine scaffold is a critical phase that can be achieved through several established methodologies. The choice of method often depends on the desired regiochemistry and the availability of starting materials.

Cyclocondensation Reactions Employing Hydrazine Derivativesbeilstein-journals.orgnih.govresearchgate.net

The most classic and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. beilstein-journals.orgnih.gov This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted pyrazoles in a single step. nih.gov For instance, a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and an active methylene (B1212753) compound can yield complex pyrazole derivatives in an atom-economical fashion. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Acid catalyst (e.g., Acetic Acid) | Substituted Pyrazole | youtube.com |

| β-Ketoester | Hydrazine Hydrate | Ethanol (B145695), Reflux | Pyrazolone | rasayanjournal.co.in |

| α,β-Unsaturated Carbonyl | Hydrazine | Michael addition followed by cyclization | Pyrazoline (oxidizes to Pyrazole) | beilstein-journals.orgnih.gov |

Strategies for Regioselective Introduction of the 4-Amino Group

Introducing an amino group specifically at the C4 position of the pyrazole ring is a key challenge that requires precise regiochemical control. The C4 position is known to be electron-rich and thus susceptible to electrophilic substitution. nih.govrrbdavc.org

Several strategies have been developed to achieve this:

Nitration followed by Reduction: A common method involves the electrophilic nitration of a pre-formed pyrazole ring at the C4 position using nitrating agents like nitric acid/sulfuric acid. The resulting 4-nitropyrazole can then be reduced to the 4-aminopyrazole using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). urfu.ru

Reduction of 4-Hydroxyimino or 4-Nitroso Pyrazoles: An alternative to nitration is the nitrosation of the C4 position to form a 4-nitrosopyrazole, which can be reduced to the corresponding amine. urfu.ru Similarly, 4-hydroxyiminopyrazolones can be reduced using reagents like zinc in acetic acid or SnCl₂ in concentrated HCl to afford 4-aminopyrazol-5-ols. urfu.ru

Starting from Pre-functionalized Precursors: A more direct approach involves using a starting material where the nitrogen functionality is already in place. For example, the cyclization of α-aminomethylidene-β-ketonitriles with hydrazine can yield 4-aminopyrazoles.

The choice of method depends on the substituents already present on the pyrazole ring, as they can influence the regioselectivity of the electrophilic substitution and the compatibility with the reduction conditions.

Utilization of Active Methylene Compounds in Pyrazole Ring Formationbeilstein-journals.orgresearchgate.net

The use of active methylene compounds is a cornerstone for the synthesis of aminopyrazoles, particularly 5-aminopyrazoles. beilstein-journals.orgtandfonline.com Compounds such as malononitrile (B47326) (NC-CH₂-CN) or ethyl cyanoacetate (B8463686) (NC-CH₂-COOEt) are frequently used as the three-carbon component in pyrazole synthesis.

The reaction of a β-ketonitrile with hydrazine hydrate is a classic example. beilstein-journals.org This condensation typically proceeds to give a 5-aminopyrazole derivative regioselectively. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can also be adapted to form aminopyrazole precursors. These methods are highly valued for their efficiency and the direct introduction of the amino group, which can sometimes be isomerized or relocated in subsequent steps if necessary.

Introduction of the Ethanesulfonyl Moiety at N1 of the Pyrazole Ringnih.gov

The final step in the synthesis of this compound is the attachment of the ethanesulfonyl group to the N1 position of the pyrazole ring.

N-Sulfonylation Protocols for Pyrazolesnih.gov

N-sulfonylation is typically achieved by reacting the 1H-pyrazol-4-amine with an ethanesulfonylating agent, most commonly ethanesulfonyl chloride (EtSO₂Cl). nih.gov The pyrazole N1 proton is acidic and can be removed by a suitable base to generate a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Common protocols involve the following components:

Substrate: 1H-pyrazol-4-amine.

Sulfonylating Agent: Ethanesulfonyl chloride.

Base: A non-nucleophilic base is required to scavenge the HCl byproduct and facilitate the reaction. Common choices include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. Pyridine can also be used, often acting as both a base and a catalyst. nih.gov

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used. nih.gov

The reaction is generally run at temperatures ranging from 0 °C to room temperature to control reactivity and minimize side reactions.

Table 2: Typical Conditions for N-Sulfonylation of Heterocycles

| Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25-30 °C | Good | nih.gov |

| Triethylamine (TEA) | Dichloromethane (DCM) | 25-30 °C | Moderate | nih.gov |

| Potassium tert-butoxide | Tetrahydrofuran (THF) | 0-30 °C | Good | nih.gov |

The selection of the base and solvent system can be critical for optimizing the yield and purity of the final product, this compound. nih.gov

Specific Considerations for Ethanesulfonyl Group Installation

The introduction of the ethanesulfonyl group onto the pyrazole nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through the reaction of a pyrazole precursor with an ethanesulfonylating agent, most commonly ethanesulfonyl chloride. The primary challenge in this step is controlling the regioselectivity of the sulfonylation on the pyrazole ring, which has two distinct nitrogen atoms (N1 and N2).

The position of sulfonylation is influenced by several factors, including the steric and electronic properties of substituents already present on the pyrazole ring and the reaction conditions. For a 4-substituted pyrazole, substitution at the N1 position is often favored. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Convergent and Divergent Synthetic Routes to this compound

Convergent Synthesis: A convergent route involves the independent synthesis of two or more key fragments that are later combined to form the final product. For this compound, a logical convergent strategy would involve:

Synthesis of the 1H-pyrazol-4-amine core. Methods for creating 4-aminopyrazoles include the reduction of 4-nitropyrazoles or 4-nitrosopyrazoles, or through multi-component reactions. urfu.runih.gov

Reaction of the prepared 1H-pyrazol-4-amine with ethanesulfonyl chloride. This final step joins the two key fragments—the pyrazole amine and the ethanesulfonyl group—to yield the target molecule.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be selectively transformed into multiple distinct products by varying reaction conditions or catalysts. acs.org A potential divergent pathway for this molecule could be modeled after temperature-controlled syntheses of related N-sulfonylated pyrazoles. nih.gov For instance, a reaction involving a suitable hydrazone precursor could be directed towards either the N-sulfonylated pyrazole or a different structural analog simply by adjusting the reaction temperature. nih.gov This approach is highly efficient as it allows for the creation of a library of related compounds from a single starting material. Another divergent approach could utilize a catalyst-controlled cycloaddition to assemble different heterocyclic frameworks from the same set of substrates. acs.org A synthetic route starting with β-bromo-α-(ethylsulfanyl)cinnamonitriles could also be considered, where subsequent oxidation and reaction with hydrazine could lead to precursors for the target compound. researchgate.net

Modern Synthetic Techniques and Catalyst Applications

Recent advancements in synthetic chemistry offer powerful tools for the efficient and sustainable production of pyrazole derivatives. nih.govtandfonline.com These modern techniques, including microwave-assisted synthesis, transition-metal catalysis, and green chemistry principles, are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, increase product yields, and improve product purity compared to conventional heating methods. acs.orgrsc.org The use of microwave irradiation can accelerate key steps in pyrazole synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. rsc.orgnih.gov This method is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. nih.gov The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, often leading to cleaner reactions with fewer side products. acs.orgmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 7-9 h) | Minutes (e.g., 9-10 min) | acs.org |

| Yield | Moderate to Good | Good to Excellent (e.g., 79-92%) | acs.org |

| Energy Efficiency | Lower | Higher | rsc.org |

| Side Products | More likely | Often fewer | acs.org |

Transition-Metal Catalyzed Reactions for Pyrazole Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. rsc.org For pyrazole synthesis, catalysts based on palladium, copper, rhodium, and iridium are particularly valuable. rsc.org These catalysts enable direct C-H functionalization reactions, which provide access to a wide range of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials that can be unstable or costly. rsc.orgrsc.org

Key catalytic reactions applicable to the synthesis of pyrazole precursors include:

Cross-Coupling Reactions: Classic reactions like Suzuki, Heck, and Sonogashira are used to form carbon-carbon bonds on the pyrazole or pyrazine (B50134) ring. nih.govresearchgate.net

C-N Bond Formation: Copper-catalyzed reactions are often employed for the N-arylation of pyrazoles or for three-component processes to build the pyrazole ring with high regioselectivity. nih.gov

Dehydrogenative Cross-Coupling: Copper triflate catalysts can be used under aerobic conditions to form C-N bonds, for example, in the synthesis of pyrenyl-substituted pyrazoles. mdpi.com

Table 2: Transition-Metal Catalysts in Pyrazole Synthesis

| Catalyst/Metal | Reaction Type | Application/Benefit | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (Suzuki, Heck) | Versatile for C-C bond formation on the pyrazole ring. | rsc.orgnih.gov |

| Copper (Cu) | C-N Coupling, Cycloaddition | Promotes N-arylation and one-pot synthesis of N-substituted pyrazoles. | nih.govmdpi.com |

| Rhodium (Rh), Iridium (Ir) | C-H Functionalization | Enables direct functionalization, improving atom economy. | rsc.org |

| Nickel (Ni) | Ring Transformation | Catalyzes the conversion of isoxazoles into pyrazoles. | organic-chemistry.org |

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to develop sustainable, cost-effective, and environmentally benign processes. nih.gov In the context of synthesizing this compound, these principles can be applied at multiple stages. researchgate.net

Key green chemistry strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol minimizes environmental impact. researchgate.netjetir.org

Catalysis: Employing recyclable heterogeneous catalysts, nano-catalysts, or biocatalysts enhances sustainability by allowing for easy separation and reuse, reducing waste. nih.govpharmacognosyjournal.net

Atom Economy: Designing syntheses, such as one-pot multi-component reactions (MCRs), that incorporate the maximum number of atoms from the reactants into the final product. researchgate.netnih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation reduces energy consumption and reaction times. rsc.orgmdpi.com

A chemoenzymatic one-pot procedure developed for a similar chiral amine intermediate, which combines base-catalyzed C-alkylation with an enzymatic transamination step in an aqueous medium, exemplifies a highly effective green synthesis approach. researchgate.net

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application Example | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Using water or ethanol as the reaction medium. | Reduces toxicity and environmental pollution. | researchgate.net |

| Catalysis | Employing recyclable heterogeneous or biocatalysts (e.g., Lipase). | Minimizes catalyst waste and allows for multiple uses. | nih.gov |

| Atom Economy | One-pot, multi-component reactions (MCRs). | Maximizes resource efficiency and reduces byproducts. | researchgate.netnih.gov |

| Design for Energy Efficiency | Microwave or ultrasound irradiation. | Reduces reaction times and energy consumption. | rsc.orgmdpi.com |

Structure Activity Relationship Sar Studies of 1 Ethanesulfonyl 1h Pyrazol 4 Amine Derivatives

Elucidating the Role of the Ethanesulfonyl Substituent at N1

The substituent at the N1 position of the pyrazole (B372694) ring is crucial for modulating the electronic properties and binding interactions of the entire molecule. chim.itmdpi.com The presence of a sulfonamide group at this position is a common strategy in the design of various inhibitors. nih.govnih.gov

The ethanesulfonyl group (–SO₂CH₂CH₃) at the N1 position of the pyrazole ring exerts significant electronic and steric influences that are critical for biological activity. Electronically, the sulfonyl group is strongly electron-withdrawing. This effect reduces the electron density of the pyrazole ring, influencing its pKa and its ability to participate in certain molecular interactions. mdpi.com The electron-withdrawing nature of the sulfonyl moiety can enhance the acidity of the N-H proton in unsubstituted pyrazoles and modulate the hydrogen-bonding capabilities of the scaffold. chim.it

From a steric perspective, the ethanesulfonyl group provides a specific spatial arrangement that can influence how the molecule fits into a target's binding site. While not excessively bulky, the ethyl group attached to the sulfone offers a degree of conformational flexibility. Theoretical studies on similar host-guest systems have shown that steric effects, in balance with electronic properties, play a crucial role in determining binding selectivity and affinity. researchgate.net The size and shape of substituents can create either favorable interactions or detrimental steric clashes within a protein's active site, highlighting the importance of optimizing this group. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The sulfonyl moiety in pyrazole-based compounds has been subject to various bioisosteric replacements.

In the development of cannabinoid CB1 receptor antagonists, for instance, the pyrazole moiety itself, often linked to a sulfonamide, has been replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. acs.org These studies demonstrated that such replacements could maintain or even improve antagonistic activity and selectivity, confirming that these heterocycles can serve as effective bioisosteres for the pyrazole core. acs.org

Another common bioisosteric replacement for a sulfonamide linker is an amide group. researchgate.net However, the results of such substitutions can be unpredictable. While amides can mimic the hydrogen bonding capabilities of sulfonamides, the geometric and electronic differences often lead to altered biological activity. researchgate.net In some cases, replacing a sulfone group with a carbonyl group has been shown to slightly improve activity, whereas in others, it can be detrimental. researchgate.net The replacement of the pyrazole C3-carboxamide in rimonabant (B1662492) with a 5-alkyl oxadiazole ring also proved to be a successful bioisosteric strategy, yielding potent CB1 antagonists. rsc.org These examples underscore that while the sulfonyl group is a potent modulator of activity, strategic replacement can lead to improved drug candidates.

Importance of the 4-Amino Group in Pyrazole-Based Scaffolds

The amino group is a versatile functional group in medicinal chemistry, and its position on the pyrazole ring significantly influences the compound's pharmacological profile. nih.govmdpi.com While 3-amino and 5-aminopyrazoles are extensively studied for anticancer and anti-inflammatory activities, 4-aminopyrazoles have shown distinct properties, including anticonvulsant and antioxidant effects. nih.govmdpi.com The free amino group acts as a hydrogen bond donor, enabling crucial interactions with various biological targets. nih.gov

The 4-amino group serves as a synthetic handle for introducing a wide range of substituents, allowing for the fine-tuning of a compound's properties. Various derivatization strategies have been employed to explore the chemical space around this functional group.

Acylation and Amide Formation: The amino group can be readily acylated to form amides. In one study, 4-aminopyrazole was coupled with protected amino acids to create peptide-like structures. chim.it

Urea (B33335) and Thiourea (B124793) Formation: A large library of thiourea and urea derivatives of 4-aminopyrazoles were synthesized and evaluated as potential anticonvulsant agents. mdpi.com

Reductive Amination: Catalytic reduction of a nitro group is a common method to introduce an amino group, which can then be further modified. For example, 4-nitropyrazole can be reduced to 4-aminopyrazole and subsequently undergo benzylation to form dialkyl derivatives. chim.it

Cross-Coupling Reactions: Advanced synthetic methods like the Suzuki-Miyaura cross-coupling can be used to introduce aryl or heteroaryl moieties after transforming the amino group, for instance, through diazotization followed by iodination. nih.govacs.org

These modifications allow for the systematic exploration of how different substituents at the 4-position affect biological activity, solubility, and other key drug-like properties.

The 4-amino group is a key contributor to the molecular interactions that underpin the biological activity of pyrazole-based compounds. As a potent hydrogen bond donor, the -NH₂ group can form stable hydrogen bonds with amino acid residues in the active sites of target proteins. nih.gov

X-ray crystallography studies of 4-hetarylaminopyrazoles have revealed the formation of intramolecular hydrogen bonds between a proton of the amino group and a nitrogen atom of an adjacent heterocyclic substituent, which helps to stabilize a planar conformation of the molecule. nih.govacs.org The ability of the amino group to participate in complex hydrogen-bonding networks is also evident in the solid-state packing of these molecules. For example, the crystal structure of 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole shows a 2D network of hydrogen bonds where the amino group interacts with the pyrazole rings of neighboring molecules. nih.gov This hydrogen-bonding capability is crucial for the interaction with biomacromolecules, such as enzymes and receptors, and is often a determining factor for a compound's potency and selectivity. researchgate.net

Comprehensive SAR Analysis of Pyrazole Sulfonamide Amines

The combination of a pyrazole core, a sulfonamide linker, and an amino substituent creates a versatile scaffold for inhibitor design. Comprehensive SAR studies have been conducted on various classes of pyrazole sulfonamide amines, revealing key structural requirements for activity.

In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, a detailed SAR study was performed on pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.govacs.org The initial hit compound featured a 3,5-dimethylpyrazole (B48361) group. The investigation revealed several critical insights:

Pyrazole Substitution: The 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity. Mono-substituted or unsubstituted pyrazole analogues were devoid of activity. nih.govacs.org

Sulfonamide Linker: The sulfonamide linker was essential for maintaining potency.

Amine Substituent: Modifications to the amine portion of the scaffold, in this case, the azabicyclo[3.2.1]octane core, led to significant changes in activity. The introduction of an endo-ethoxymethyl-pyrazinyloxy group resulted in a compound with low nanomolar inhibitory activity (IC₅₀ = 0.042 μM). nih.govacs.org

The following table summarizes the SAR data for a series of NAAA inhibitors based on the pyrazole sulfonamide scaffold.

| Compound | Pyrazole Substitution | Amine Moiety (Substituent on Azabicyclooctane) | h-NAAA IC₅₀ (μM) nih.govresearchgate.net |

| 1 | 3,5-Dimethyl | 3,5-Dimethylphenoxy | 3.29 |

| 2 | 3-Methyl | 3,5-Dimethylphenoxy | > 50 |

| 3 | Unsubstituted | 3,5-Dimethylphenoxy | > 50 |

| 39 | 3,5-Dimethyl | endo-Ethoxymethyl-phenyloxy | 0.015 |

| 50 (ARN19689) | 3,5-Dimethyl | endo-Ethoxymethyl-pyrazinyloxy | 0.042 |

Table 1: SAR of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors.

Similarly, SAR studies on pyrazolyl acylhydrazones and amides as antiproliferative agents highlighted the importance of the substitution pattern on the phenylamino (B1219803) pyrazole nucleus. nih.gov Further research on ethyl pyrazole derivatives with a terminal sulfonamide moiety identified compounds with potent inhibitory activity against JNK kinases and BRAF(V600E). nih.gov In this series, the nature of the linker between the pyrazole and the sulfonamide, as well as substitutions on an aryl ring at position 3 of the pyrazole, were critical determinants of activity and selectivity. nih.gov For example, compound 23d showed an IC₅₀ of 2 nM against JNK1, while compound 23b was most potent against BRAF(V600E) with an IC₅₀ of 98 nM. nih.gov

These studies collectively demonstrate that the biological activity of pyrazole sulfonamide amines is highly sensitive to the substitution pattern at multiple positions. The ethanesulfonyl group at N1, the amino group at C4, and other substituents on the pyrazole ring all play interconnected roles in defining the molecule's interaction with its biological target.

Positional Scanning and Substituent Effects on Pyrazole Ring

The biological activity of pyrazole-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies systematically explore these variations to optimize potency and selectivity.

Detailed research findings indicate that the functionalization of the pyrazole nucleus with amino groups at different positions leads to pharmacologically active compounds that are versatile frameworks in drug discovery. mdpi.com For 4-aminopyrazole (4AP) analogues, the distance between the exocyclic amino (NH2) group and the endocyclic imino (NH) group has been shown to be important for certain biological activities. mdpi.com

Systematic elaboration of the SAR for pyrazole-based inhibitors has highlighted the importance of specific structural features. For instance, in a series of 3,4,5-substituted pyrazole derivatives, even minor changes to the substituents at positions 3 and 5 resulted in significant shifts in inhibitory activity. nih.gov The initial 3,5-diphenylpyrazole (B73989) compound showed high inhibitory activity against the enzyme meprin α. nih.gov Replacing one of the phenyl groups with smaller substituents like methyl or benzyl (B1604629) groups led to a decrease in activity, whereas a bulkier cyclopentyl group maintained a similar level of potency. nih.gov

Furthermore, the electronic properties of substituents play a crucial role. The introduction of electron-withdrawing groups, such as fluorine, at various positions on a phenyl ring attached to the pyrazole core has been shown to enhance antinociceptive effects. nih.gov Conversely, substituting a polar 4-hydroxyphenyl group with a more bulky and hydrophobic 1-naphthyl substituent significantly diminished the desired biological effect in a different pyrazoline series. nih.gov In some series of 5-aminopyrazoles, the presence of electron-withdrawing substituents on attached phenyl rings was found to be beneficial for antibacterial activity, while electron-donating groups reduced potency. mdpi.com

The introduction of acidic groups can also dramatically alter the selectivity profile. For pyrazole derivatives evaluated as meprin inhibitors, the addition of carboxyphenyl moieties, particularly at the meta-position, increased activity against meprin β, although the compounds generally remained more potent against meprin α. nih.gov The use of carboxylic acid bioisosteres further improved activity against meprin β, underscoring the influence of acidic substituents. nih.gov

Table 1: Effect of Substituents on the Inhibitory Activity of Pyrazole Derivatives against Meprins

| Compound Base | Substituent (R) at Position 3(5) | Meprin α Inhibition | Meprin β Inhibition | Key Observation | Source |

|---|---|---|---|---|---|

| 3,5-Diphenylpyrazole | Phenyl (unsubstituted) | High (low nanomolar range) | Lower than Meprin α | Baseline compound with high meprin α activity. | nih.gov |

| 3-R-5-Phenylpyrazole | Methyl | Decreased | Not specified | Small alkyl group reduces activity compared to phenyl. | nih.gov |

| 3-R-5-Phenylpyrazole | Benzyl | Decreased | Not specified | Larger, flexible benzyl group also reduces activity. | nih.gov |

| 3-R-5-Phenylpyrazole | Cyclopentyl | Similar to diphenyl | Not specified | Bulky cycloalkyl group maintains high activity. | nih.gov |

| 3-R-5-Phenylpyrazole | m-Carboxyphenyl | Slightly Reduced | Increased | Acidic group shifts selectivity towards meprin β. | nih.gov |

Impact of Linker Length and Flexibility in Conjugated Systems

The flexibility and strain of a linker can significantly influence binding affinity, even when the connected fragments are positioned optimally for interaction with a target. nih.gov An analysis of fragment-based inhibitors showed that a linker with an unusual, strained conformation resulted in a less favorable binding free energy compared to the sum of the individual fragments. nih.gov This suggests that linker strain can introduce an energetic penalty. Optimizing the linker by reducing strain and lowering rotational entropy can lead to enhanced binding affinity. nih.gov

Mathematical modeling of divalent targeting constructs, where two ligands are joined by a linker, has been used to investigate the influence of linker length and flexibility on binding avidity and specificity. nih.gov Studies using different models to approximate linker flexibility (e.g., random coil, rigid rod) found that moderately flexible linkers were best able to reproduce experimentally observed avidities. nih.gov

In the context of fusion proteins, where linkers connect different enzyme domains, linker length has also been shown to be a critical parameter. In one study, two different flexible peptide linkers of varying lengths were used to fuse 4-coumaroyl-CoA ligase (4CL) and stilbene (B7821643) synthase (STS). rsc.org The results showed that the catalytic efficiency of the fusion proteins gradually decreased as the length of the linker (number of GSG or GGGGS repeats) increased. rsc.org This trend was observed both in vitro with purified proteins and in vivo within engineered cells, where the production of the final product, resveratrol, decreased with increasing linker length. rsc.org This highlights that for some conjugated systems, a longer linker is not always better and can lead to reduced functional efficiency.

Table 2: Influence of Linker Characteristics on Molecular Activity

| Linker Characteristic | Impact on Activity | Example System | Finding | Source |

|---|---|---|---|---|

| Flexibility | Influences binding avidity and specificity. | Divalent targeting constructs | Moderately flexible linkers were found to best reproduce experimental avidities. | nih.gov |

| Strain | Can decrease binding free energy. | Fragment-based inhibitors | A strained linker conformation led to less favorable binding, even when fragments were well-positioned. | nih.gov |

| Length | Can alter catalytic efficiency. | Fusion proteins (4CL-STS) | Increasing linker length led to a gradual decrease in catalytic efficiency and product formation. | rsc.org |

| Rigidity/Flexibility | Affects binding of loosely interacting fragments. | Fragment-based inhibitors | A more rigid linker linkage enhanced the binding of a weakly interacting fragment by reducing rotational entropy. | nih.gov |

Tautomerism and Regioselectivity in 4-Aminopyrazole Systems and Their Impact on SAR

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, is a fundamental characteristic of pyrazole systems. Unsubstituted pyrazole can be represented in three tautomeric forms. nih.gov This property is particularly relevant in substituted 4-aminopyrazoles, as the specific tautomer present can significantly influence the molecule's shape, hydrogen bonding capacity, and ultimately, its structure-activity relationship (SAR).

The synthesis of substituted pyrazoles often involves reactions where regioselectivity—the preferential formation of one constitutional isomer over others—is a key consideration. For example, the reaction of β-aminoenones with alkyl hydrazines can yield different pyrazole isomers, with the outcome being highly dependent on the steric bulk of the substituents. nih.gov The specific isomer obtained dictates the final arrangement of substituents on the pyrazole ring, which is a cornerstone of its SAR profile.

In aminopyrazole systems, the position of protons is not fixed. A study on 1-benzyl-4-nitroso-5-aminopyrazole revealed that in solution, the molecule exists as a mixture of amino/nitroso tautomers rather than the alternative imino/oxime forms. nih.gov Furthermore, upon protonation, the charge is localized on the nitroso group. nih.gov X-ray crystallography of this compound showed that the amino hydrogens are involved in both intramolecular and intermolecular hydrogen bonds, creating an infinite chain structure. nih.gov

Spectroscopic and Structural Data for 1-(Ethanesulfonyl)-1H-pyrazol-4-amine Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results. Despite a thorough review of scientific databases and literature, no published papers or datasets containing the requested high-resolution NMR, mass spectrometry, infrared spectroscopy, or X-ray crystallography data for this particular molecule could be located.

The inquiry sought to build a detailed analytical profile of the compound, structured around its ¹H, ¹³C, and ¹⁵N NMR characteristics, high-resolution mass spectrometry (HRMS) for accurate mass determination, Fourier transform infrared (FTIR) spectroscopy for functional group analysis, and X-ray crystallography for its three-dimensional structure.

While information exists for analogous compounds, such as those with different sulfonyl groups or alternative substitution patterns on the pyrazole ring, these data are not directly applicable for a scientifically accurate and specific characterization of this compound. For instance, detailed studies are available for compounds like "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate" and "1-methanesulfonyl-1H-pyrazol-4-amine". researchgate.netnih.govuni.lu However, the structural differences, from a methylsulfonyl to an ethanesulfonyl group or the presence of other substituents, would lead to distinct spectroscopic and crystallographic parameters.

The creation of the requested in-depth article with data tables requires access to peer-reviewed research where this specific compound has been synthesized and characterized. At present, such a characterization does not appear to be available in the public domain. Therefore, the detailed elucidation of this compound's spectroscopic and structural properties cannot be completed at this time.

Advanced Spectroscopic and Structural Elucidation of 1 Ethanesulfonyl 1h Pyrazol 4 Amine

X-ray Crystallography for Three-Dimensional Molecular Geometry

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has been determined by X-ray diffraction, providing precise measurements of its bond lengths and angles. sielc.com The pyrazole (B372694) ring, being aromatic, exhibits bond lengths that are intermediate between single and double bonds. The sulfonamide group introduces specific geometric constraints.

Table 1: Selected Bond Lengths for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

| Bond | Length (Å) |

|---|---|

| S—O1 | 1.428 (1) |

| S—O2 | 1.435 (1) |

| S—N1 | 1.684 (1) |

| S—C(phenyl) | 1.761 (1) |

| N1—N2 | 1.385 (2) |

| N2—C3 | 1.324 (2) |

| C3—C4 | 1.421 (2) |

| C4—C5 | 1.413 (2) |

| C5—N1 | 1.396 (2) |

| C5—N(amino) | 1.345 (2) |

Data sourced from a representative related compound. sielc.com

Table 2: Selected Bond Angles for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

| Atoms | Angle (°) |

|---|---|

| O1—S—O2 | 120.4 (1) |

| O1—S—N1 | 107.9 (1) |

| O2—S—N1 | 106.9 (1) |

| N1—S—C(phenyl) | 106.3 (1) |

| C5—N1—N2 | 112.5 (1) |

| C3—N2—N1 | 105.7 (1) |

| N2—C3—C4 | 111.8 (1) |

| C3—C4—C5 | 104.2 (1) |

| N1—C5—C4 | 105.8 (1) |

Data sourced from a representative related compound. sielc.com

Intermolecular Interactions and Crystal Packing

The crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate is stabilized by a network of intermolecular interactions. sielc.comchemicalbook.com The amino group plays a crucial role in forming hydrogen bonds. Specifically, the amino hydrogens are involved in bifurcated hydrogen bonds, including both intramolecular N—H···O and intermolecular N—H···O and N—H···N interactions. sielc.comchemicalbook.com

These intermolecular hydrogen bonds link the molecules into chains. sielc.comchemicalbook.com Furthermore, π–π stacking interactions are observed between the pyrazole and benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.680 (3) Å. sielc.comchemicalbook.com These interactions contribute to the formation of layers within the crystal lattice. sielc.comchemicalbook.com The packing of molecules in the solid state is a critical factor influencing the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

While specific methods for 1-(Ethanesulfonyl)-1H-pyrazol-4-amine are not documented, standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of related pyrazole derivatives. sielc.combldpharm.com

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable approach for the purity assessment of this compound. For a structurally related compound, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) has been successfully employed. sielc.com

Table 3: Representative HPLC Method Parameters for a Related Pyrazole Compound

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with acid modifier |

| Detection | UV-Vis |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This is a hypothetical method based on established practices for similar compounds.

This type of method can be optimized for the specific retention characteristics of this compound and can be scaled up for preparative isolation to obtain high-purity material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For an amine-containing compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. However, direct analysis of amines by GC-MS is also possible with appropriate column selection and optimization of instrumental parameters.

The mass spectrometer provides crucial information for structural elucidation through the fragmentation pattern of the molecule.

Table 4: General GC-MS Parameters for Amine Analysis

| Parameter | General Conditions |

|---|---|

| Column | Low-polarity or specialized amine-specific column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low to high temperature to elute analytes |

| Detector | Mass Spectrometer (Electron Ionization) |

These are general parameters and would require optimization for the specific analyte.

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound.

Computational Chemistry and in Silico Modeling of 1 Ethanesulfonyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in understanding their molecular geometry, electronic structure, and reactivity. researchgate.netnih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of "1-(Ethanesulfonyl)-1H-pyrazol-4-amine". The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key determinants of a molecule's reactivity and interaction capabilities.

The HOMO and LUMO energy gap is a critical parameter, with a larger gap generally indicating higher electronic stability and lower chemical reactivity. researchgate.net In related pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their potential for electronic transitions and charge transfer within the molecule. mdpi.comrsc.org For instance, studies on thiophene (B33073) sulfonamide derivatives have shown how different substituents can modulate the HOMO-LUMO gap. mdpi.com The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The presence of the electron-withdrawing ethanesulfonyl group and the electron-donating amino group on the pyrazole ring of "this compound" is expected to significantly influence its electronic properties. The sulfonamide group, in general, is known to impact the electronic distribution in aromatic systems. nih.gov

Table 1: Predicted Electronic Properties of Substituted Pyrazole Derivatives from DFT Studies (Note: This table is a representation based on general findings for pyrazole derivatives and not specific to this compound due to lack of direct data.)

| Property | Predicted Characteristic for this compound | Reference |

| HOMO-LUMO Energy Gap | Moderate, influenced by the push-pull effect of amino and sulfonyl groups. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential around the sulfonyl oxygens and pyrazole nitrogens; positive potential near the amino group hydrogens. | researchgate.net |

| Reactivity | The amino group is a likely site for electrophilic attack, while the pyrazole ring may be susceptible to nucleophilic attack depending on the reaction conditions. | researchgate.net |

Conformational Analysis of the Ethanesulfonyl and 4-Amino Groups

In a crystallographic study of a related compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene (B151609) and pyrazole rings were found to be inclined to each other at a significant angle, indicating steric hindrance and specific conformational preferences. researchgate.net The amino group in this structure was involved in both intramolecular and intermolecular hydrogen bonding. researchgate.net For "this compound," similar conformational preferences can be anticipated, where the ethyl group of the sulfonyl moiety will adopt a staggered conformation to minimize steric strain. The orientation of the amino group will likely be influenced by potential hydrogen bonding interactions. Studies on other heterocyclic compounds have also highlighted the importance of steric and electronic factors in determining the conformational preferences of substituents. nih.gov

Tautomeric Equilibrium and Relative Stabilities of Pyrazole Isomers

For pyrazoles with a substituent on a nitrogen atom of the ring, annular tautomerism is not possible. However, the 4-amino group can potentially exist in equilibrium with its imino tautomer, although the amino form is generally more stable for aminopyrazoles. researchgate.netnih.gov Studies on 4-substituted 3(5)-aminopyrazoles have shown that the tautomeric equilibrium between the 3-amino and 5-amino forms is influenced by the nature of the substituent at the 4-position and the solvent. researchgate.net For "this compound," the ethanesulfonyl group is fixed at the N1 position, thus preventing annular tautomerism. The focus of tautomeric consideration would be on the 4-amino group. In similar systems, the amino tautomer is predominantly favored. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method is widely used in drug discovery to understand the binding modes of potential inhibitors and to predict their binding affinities. nih.govnih.gov

Prediction of Binding Poses and Affinities with Biological Receptors

Pyrazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov Molecular docking studies on pyrazole-based compounds have successfully predicted their binding poses within the ATP-binding site of kinases. nih.govnih.gov For "this compound," it is hypothesized to act as a kinase inhibitor. Docking simulations would place the molecule into the active site of various kinases to predict its binding orientation and calculate a docking score, which is an estimation of the binding affinity. nih.govnih.gov Lower binding energy scores typically indicate a more stable protein-ligand complex. nih.gov For example, docking studies of pyrazole derivatives with VEGFR have shown binding affinities in the range of -9.2 to -10.0 kcal/mol. nih.gov

Table 2: Representative Docking Scores of Pyrazole Derivatives with Kinase Targets (Note: This table presents general data for pyrazole derivatives to illustrate potential binding affinities and is not specific to this compound.)

| Kinase Target | PDB ID | Example Pyrazole Derivative | Predicted Binding Affinity (kcal/mol) | Reference |

| VEGFR | 4AGD | M76 | -9.2 | nih.gov |

| C-RAF | N/A | M36 | -9.7 | nih.gov |

| CYP17 | N/A | M72 | -10.4 | nih.gov |

| c-kit tyrosine kinase | N/A | Compound 9 | 69.55 (fitness score) | pharmacophorejournal.com |

Identification of Key Amino Acid Residues for Interaction

The analysis of docked poses reveals the specific amino acid residues that are crucial for the interaction between the ligand and the protein. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

For pyrazole-based kinase inhibitors, the pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase domain. nih.gov The sulfonamide group, when present, can also participate in hydrogen bonding. nih.gov In the case of "this compound," the amino group and the sulfonyl oxygens are potential hydrogen bond donors and acceptors, respectively. The ethyl group and the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. For instance, in the binding of some pyrazole derivatives to kinases, interactions with key residues such as Met, Leu, and Glu have been observed. nih.gov The pyrazole ring can also participate in π-stacking interactions with aromatic residues like phenylalanine. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

No studies were found that have conducted and published molecular dynamics simulations specifically for this compound. Such a study would typically involve simulating the motion of the molecule's atoms over time to understand its conformational flexibility, stability, and interactions with its environment (e.g., a solvent or a biological target). The results would provide insights into the compound's dynamic behavior, which is crucial for understanding its mechanism of action and for rational drug design.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

There is no available research that describes the development of a pharmacophore model based on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a model is created, it can be used as a query in virtual screening to search large compound libraries for new, structurally diverse molecules (analogs) with the potential for similar biological activity. Without a known biological target or activity for this compound, creating a relevant pharmacophore model is not feasible.

In Silico Prediction of Molecular Properties for Research Design

While general molecular properties can be calculated for any chemical structure using various software tools, specific, published in silico prediction studies aimed at guiding research design for this compound are absent from the searched literature. These studies typically involve predicting a range of properties, including physicochemical characteristics (e.g., logP, pKa, solubility), absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. Such predictions are fundamental in the early stages of drug discovery to assess the "drug-likeness" of a compound and to prioritize candidates for synthesis and further testing.

Biological Activity Investigations of 1 Ethanesulfonyl 1h Pyrazol 4 Amine Analogs

General Biological Significance of Pyrazole (B372694) and Sulfonamide Moieties in Chemical Biology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Similarly, the sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs. Beyond their antimicrobial effects, sulfonamides are integral to a variety of therapeutic agents, including diuretics, anticonvulsants, and hypoglycemic drugs. The ability of the sulfonamide moiety to act as a zinc-binding group is a key feature in its mechanism of action as an inhibitor of metalloenzymes. nih.gov The combination of these two pharmacophores into a single molecular entity has been a successful strategy in the development of novel therapeutic agents with a broad range of biological activities.

Enzyme Inhibition Studies of Pyrazole-Sulfonamide Derivatives

The unique structural features of pyrazole-sulfonamide derivatives make them potent inhibitors of various enzymes, a property that has been extensively explored in drug development.

Carbonic Anhydrase (CA) Inhibition Research

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. rsc.org

A series of pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. rsc.org Notably, some of these derivatives displayed potent inhibitory activity, with IC₅₀ values in the submicromolar range. For instance, one compound demonstrated an IC₅₀ of 0.24 µM against hCA II, while another inhibited hCA IX with an IC₅₀ of 0.15 µM. rsc.org A separate study on pyrazolo[4,3-c]pyridine sulfonamides also reported significant inhibitory activity against various hCA isoforms. nih.gov Interestingly, the replacement of a benzenesulfonamide with an ethanesulfonamide moiety in one analog resulted in a negative impact on the inhibition of the hCA II isoform, highlighting the sensitivity of the enzyme to the structural features of the inhibitor. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives

| Compound Type | Target Isoform | Inhibition (IC₅₀/Kᵢ) |

|---|---|---|

| Pyrazole-based benzenesulfonamides rsc.org | hCA II | 0.24 µM (IC₅₀) |

| Pyrazole-based benzenesulfonamides rsc.org | hCA IX | 0.15 µM (IC₅₀) |

| Pyrazole-based benzenesulfonamides rsc.org | hCA XII | 0.12 µM (IC₅₀) |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides semanticscholar.org | hCA I | 316.7 - 533.1 nM (Kᵢ) |

Glucosidase Inhibition Assays (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.gov

A study focused on acyl pyrazole sulfonamides revealed their potent inhibitory activity against α-glucosidase. nih.gov All synthesized compounds in this series were found to be more potent than the standard drug, acarbose (IC₅₀ = 35.1 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. nih.govdntb.gov.ua The most active compound, featuring a chlorine atom at the para-position of a phenyl ring, displayed an IC₅₀ value of 1.13 µM. nih.gov

Table 2: α-Glucosidase Inhibition by Acyl Pyrazole Sulfonamides

| Compound | IC₅₀ (µM) nih.gov |

|---|---|

| Acarbose (Standard) | 35.1 |

| Compound 5a (p-Cl) | 1.13 |

| Compound 5b (o-Cl) | 2.54 |

| Compound 5c (m-Cl) | 3.87 |

| Compound 5d (p-F) | 4.21 |

| Compound 5e (p-Br) | 5.63 |

| Compound 5f (p-CH₃) | 8.92 |

| Compound 5g (p-NO₂) | 12.45 |

| Compound 5h (H) | 15.78 |

| Compound 5i (o-OH) | 19.32 |

| Compound 5j (p-OCH₃) | 23.81 |

Kinase Inhibition Profiling

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, with several approved for clinical use.

Research into N-(1H-Pyrazol-3-yl)quinazolin-4-amines has identified them as a novel class of casein kinase 1δ/ε (CK1δ/ε) inhibitors. nih.gov Two compounds from this series demonstrated selective inhibition of CK1δ/ε over other related kinases. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The substitution of a phenylsulfonamide moiety with a pyrazol-4-yl ring in one series of compounds led to more potent CDK2 and CDK5 inhibition, with Kᵢ values of 0.007 and 0.003 µM, respectively. nih.gov

Other Enzyme Targets

Beyond the aforementioned enzymes, pyrazole-sulfonamide derivatives have shown inhibitory activity against other important biological targets. For instance, certain 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have been identified as multi-target anti-inflammatory agents with inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netnih.gov

Antimicrobial Activity Research

The emergence of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Pyrazole and sulfonamide derivatives have a long history in this area and continue to be a source of new lead compounds. dntb.gov.uamdpi.com

A study on pyrazole-based sulfonamide derivatives demonstrated their in vitro antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov Several of the synthesized compounds exhibited selective and potent activity against Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol. nih.gov Another series of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives also showed considerable antimicrobial activity. nih.gov Specifically, certain hydrazone derivatives displayed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole. nih.gov

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC) |

|---|---|---|

| Pyrazole sulfonamides nih.gov | Bacillus subtilis | 1 µg/mL |

| Hydrazone 21a nih.gov | Antibacterial | 62.5–125 µg/mL |

Antibacterial Spectrum and Efficacy

Pyrazole derivatives have been extensively investigated for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Research has shown that the introduction of specific functional groups onto the pyrazole ring can significantly influence their antibacterial potency and spectrum.

For instance, a study on pyrazole derivatives containing a thiazole scaffold revealed that most of the synthesized compounds exhibited good to moderate activity against various bacterial strains. mdpi.com Similarly, pyrazole-ciprofloxacin hybrids have demonstrated excellent activity against Staphylococcus aureus. Six compounds from this hybrid series showed activity comparable to or higher than ciprofloxacin itself, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.5 µg/mL. rsc.org Three of these compounds were also effective against a ciprofloxacin-resistant strain of S. aureus. rsc.org

Another study focused on pyrazole derivatives with an imidazothiadiazole moiety found that compounds 21c and 23h had potent antibacterial activity, with an MIC of 0.25 µg/mL, which is four times more potent than the control drug, gatifloxacin. nih.gov Furthermore, the synthesis of pyrazole derivatives with chloro- and bromo-substituents has shown that these lipophilic properties can enhance antimicrobial activity. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives.

Table 1: Antibacterial Activity of Selected Pyrazole Analogs| Compound Class | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrids | Gram-positive & Gram-negative bacteria | Showed good-to-moderate antibacterial activity. | mdpi.com |

| Pyrazole-Ciprofloxacin Hybrids | Staphylococcus aureus (including resistant strains) | Compounds 7a, 7b, 7d, 7g, 7k, 7p showed MICs of 0.125–0.5 µg/mL. | rsc.org |

| Imidazothiadiazole-Pyrazole Moiety | Multi-drug resistant strains | Compounds 21c and 23h had an MIC of 0.25 µg/mL. | nih.gov |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Compound 151 was effective against both Gram-positive and Gram-negative bacteria. | mdpi.com |

Antifungal Efficacy

The antifungal potential of pyrazole analogs is a significant area of research, with many derivatives showing promising activity against various fungal pathogens. The structural modifications of the pyrazole core play a crucial role in determining the efficacy and spectrum of their antifungal action.

In one study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against four phytopathogenic fungi. nih.gov Several pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi ) displayed notable antifungal activity. nih.gov The isoxazolol pyrazole carboxylate 7ai showed particularly strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Research on pyrazole derivatives containing thiazole scaffolds also demonstrated that most of the synthesized compounds possessed good-to-moderate antifungal activities. mdpi.com Similarly, other studies have confirmed the broad-spectrum antifungal potential of various pyrazole derivatives. mdpi.comnih.govmdpi.comresearchgate.net For example, pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives showed inhibitory effects on Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. mdpi.com

The table below highlights the antifungal activity of specific pyrazole analogs.

Table 2: Antifungal Activity of Selected Pyrazole Analogs| Compound Class | Test Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazole Carboxamides | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Compounds 7af, 7bc, 7bg, 7bh, 7bi showed moderate activity. | nih.gov |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | Compound 7ai exhibited strong activity with an EC50 of 0.37 μg/mL. | nih.gov |

| Pyrazole-Thiazole Hybrids | Various fungal strains | Displayed good-to-moderate antifungal activity. | mdpi.com |

Antitubercular Potential

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is a critical research focus. Pyrazole derivatives have emerged as a promising class of compounds with significant potential to inhibit Mycobacterium tuberculosis.

Several studies have focused on designing pyrazole analogs that target essential enzymes in M. tuberculosis. One such target is UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the bacterial cell wall. mdpi.com A pyrazole-based compound, MS208 , was identified as an inhibitor of M. tuberculosis UGM (MtbUGM). mdpi.com Further synthesis and testing of thirteen pyrazole and triazole analogs of MS208 showed that while they did not improve on the antitubercular activity of the parent compound, most did inhibit MtbUGM. mdpi.com Notably, the pyrazole derivative DA10 acted as a competitive inhibitor of MtbUGM. mdpi.com

Other research has identified 1,3,5-trisubstituted pyrazoles with low micromolar minimum inhibitory concentration (MIC) values against M. tuberculosis. nih.gov Some of these compounds also showed an improved physicochemical profile and no cytotoxic effects. nih.gov In a murine model of acute tuberculosis infection, one of the tested pyrazoles demonstrated efficacy. nih.gov

Further research into pyrazoline derivatives identified compound 4a as a potent inhibitor against Mycobacterium tuberculosis H37Ra, with an MIC value of 17 μM and a minimum bactericidal concentration (MBC) of 34 μM. mdpi.com Additionally, piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives have shown varying degrees of antitubercular activity, with compound 6c being the most potent with an MIC of 1.6 µg/mL, comparable to standard drugs like isoniazid and ethambutol. tandfonline.com

The table below summarizes key findings in the investigation of pyrazole derivatives as antitubercular agents.

Table 3: Antitubercular Activity of Selected Pyrazole Analogs| Compound Class | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-based UGM inhibitors | M. tuberculosis UGM | MS208 identified as a mixed inhibitor. DA10 is a competitive inhibitor. | mdpi.com |

| 1,3,5-trisubstituted pyrazoles | M. tuberculosis | Exhibited low micromolar MIC values and efficacy in a murine model. | nih.gov |

| Pyrazoline derivatives | M. tuberculosis H37Ra | Compound 4a showed an MIC of 17 μM and MBC of 34 μM. | mdpi.com |

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | M. tuberculosis H37Rv | Compound 6c displayed high potency with an MIC of 1.6 µg/mL. | tandfonline.com |

Antiproliferative and Anticancer Research in Cell-Based Assays

The unique chemical structures of pyrazole derivatives have made them a focal point of anticancer drug discovery. nih.gov These compounds have been shown to interact with various cellular targets, leading to antiproliferative and cytotoxic effects in a range of cancer cell lines.

Structure-activity relationship studies have revealed that modifications to the pyrazole ring can significantly boost anticancer efficacy. nih.gov For instance, certain pyrazole sulfonamide derivatives of a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine ring system, namely MM129 , MM130 , and MM131 , exhibited strong anticancer properties against HeLa, HCT 116, PC-3, and BxPC-3 cell lines, with IC50 values in the low micromolar range (0.17–1.15 μM). mdpi.com Compound MM131 was noted as having the strongest cytotoxic and genotoxic activity. mdpi.com

Other studies have identified pyrazole derivatives as potent inhibitors of key signaling pathways in cancer. A pyrazole carbaldehyde derivative, compound 43 , was found to be a potent PI3 kinase inhibitor, showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Another compound, 50 , demonstrated potent dual inhibition of EGFR and VEGFR-2 and displayed superior cytotoxicity against HepG2 liver cancer cells compared to standard drugs. nih.gov

A series of pyridine sulfonamide-pyrazole hybrids were evaluated for their cytotoxic effects against colorectal cancer cells (HCT-116, HT-29, and SW-620). bue.edu.egnih.gov Compounds 3 and 11 from this series induced significant cytotoxic effects, promoted cellular apoptosis, and caused cell cycle arrest. bue.edu.egnih.govresearchgate.net

The following table presents a summary of the antiproliferative activity of various pyrazole analogs.

Table 4: Antiproliferative and Anticancer Activity of Pyrazole Analogs| Compound Class | Cancer Cell Line(s) | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine Sulfonamides | HCT 116, HeLa, PC-3, BxPC-3 | Strong cytotoxic and genotoxic activity; IC50 = 0.17–1.15 μM. | mdpi.com |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | Potent PI3 kinase inhibitor; IC50 = 0.25 μM. | nih.gov |

| Fused Pyrazole Derivative | HepG2 (Liver) | Dual EGFR and VEGFR-2 inhibition; IC50 = 0.71 µM. | nih.gov |

| Pyridine Sulfonamide-Pyrazole Hybrids | HCT-116, HT-29, SW-620 (Colon) | Induced apoptosis and cell cycle arrest; Compound 11 IC50 = 3.27 µM on SW-620. | bue.edu.egnih.govresearchgate.net |

Other Pharmacological Activities of Pyrazole Derivatives

Beyond their antimicrobial and anticancer properties, pyrazole derivatives exhibit a broad spectrum of other pharmacological activities, including significant anti-inflammatory and antiviral effects.

Anti-inflammatory Mechanism Investigations

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example. ijpsjournal.com Research has delved into various mechanisms through which these compounds exert their effects, including the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokines, and suppression of the NF-κB pathway. ijpsjournal.com

The anti-inflammatory action of many pyrazole analogs is attributed to their ability to inhibit COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.gov Some analogs have shown dual inhibition of both COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect with a better safety profile. nih.gov For example, a pyrazole-thiazole hybrid demonstrated dual COX-2/5-LOX inhibition and significantly reduced edema in animal models. ijpsjournal.com

Studies on 3,5-diaryl pyrazole derivatives have shown they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The structural features of the pyrazole scaffold allow for fine-tuning to achieve high potency and selectivity for specific inflammatory targets. ijpsjournal.comsciencescholar.us

The table below details the anti-inflammatory mechanisms of various pyrazole derivatives.

Table 5: Anti-inflammatory Mechanisms of Pyrazole Derivatives| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 3,5-diarylpyrazoles | COX-2 Inhibition | Synthesized via Pd-coupling with an IC50 of 0.01 μM for COX-2. | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | IC50 values of 0.03 μM (COX-2) and 0.12 μM (5-LOX). | ijpsjournal.com |

| Diaryl pyrazole derivatives | TNF-α and IL-6 Inhibition | Compound 115 showed 42% IL-6 inhibition at 10 μM. | mdpi.com |

| Pyrazole-NO hybrid derivatives | Nitric Oxide (NO) Release | Compound 116 displayed maximum NO release and significant anti-inflammatory potential. | mdpi.com |

Antiviral Research Pathways

The antiviral potential of pyrazole derivatives has been explored against a range of DNA and RNA viruses. These compounds have been shown to interfere with various stages of the viral life cycle.

A study investigating hydroxyquinoline-pyrazole candidates found promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations. rsc.org Another series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

Research into pyrazole derivatives containing an oxime moiety revealed antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.netnih.gov Specifically, compounds 4a and 4g showed inactivation effects against TMV comparable to the commercial product Ningnanmycin. researchgate.net Other studies have reported the synthesis of pyrazole derivatives with activity against vaccinia virus and Chikungunya virus. nih.goveurekaselect.com For instance, N-acetyl 4,5-dihydropyrazole 7 was active against vaccinia virus with a 50% effective concentration (EC50) of 7 µg/ml. nih.gov

The table below summarizes the antiviral activities of certain pyrazole derivatives.

Table 6: Antiviral Activity of Selected Pyrazole Derivatives| Compound Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of SARS-CoV-2 at low concentrations. | rsc.org |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Interfered with viral replication in the micromolar range. | frontiersin.org |

| Pyrazole derivatives with oxime moiety | Tobacco Mosaic Virus (TMV) | Compounds 4a and 4g showed inactivation effects with EC50 values of 58.7 and 65.3 µg/mL, respectively. | researchgate.net |

| N-acetyl 4,5-dihydropyrazole | Vaccinia virus | Compound 7 had an EC50 value of 7 µg/mL. | nih.gov |

Antileishmanial Activity Studies

Investigations into pyrazole-containing compounds have identified promising candidates for antileishmanial drug development. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov In this study, compounds 3b and 3e demonstrated the most significant in vitro activity against the promastigote forms of both species. nih.gov

The activity of compound 3b was found to be comparable to the reference drug pentamidine against L. infantum. nih.gov Notably, both 3b and 3e exhibited lower cytotoxicity against murine peritoneal cells than pentamidine, suggesting a more favorable safety profile. nih.govnih.gov The addition of a sulfonamide group, along with bromine, was noted to improve the antileishmanial activity of this series of pyrazole analogs. nih.gov

Table 1: Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Analogs

| Compound | L. infantum IC₅₀ (mM) | L. amazonensis IC₅₀ (mM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

| Pentamidine | 0.062 | Not Reported |

Data sourced from Molecules (2012). nih.gov

Further research explored endoperoxide-pyrazole hybrids as potential antileishmanial agents. nih.govresearchgate.netualg.pt Trioxolane–pyrazole hybrids OZ1 and OZ2 showed some activity against Leishmania promastigotes, whereas the tetraoxane–pyrazole hybrids were found to be inactive, an issue potentially linked to poor solubility. researchgate.netualg.pt To address the solubility challenges, various salt forms of the hybrids were prepared, including tosylate, mesylate, and hydrochloride salts. ualg.ptunl.pt

Biological evaluation of these salt forms against promastigotes revealed that OZ1•HCl was the most active against both L. infantum and L. tropica. nih.govunl.pt This enhanced activity was also confirmed in assessments against L. infantum amastigotes. ualg.ptunl.pt The conversion to salt forms appeared to provide a broader spectrum of action, highlighting a potential strategy for optimizing this class of compounds. nih.govunl.pt

Neurological Activity Research (e.g., Anticonvulsant, Antidepressant)

The pyrazole scaffold has been a focal point in the search for novel agents targeting the central nervous system, with various analogs demonstrating antidepressant and anticonvulsant properties. nih.govnih.gov

In one study, a series of novel pyrazole derivatives were synthesized and evaluated for both antidepressant and anticonvulsant effects. nih.govbohrium.com The antidepressant activity was assessed using the tail suspension behavioral despair test. nih.gov Within this series, diacylhydrazine compounds 4a and 4b exhibited significant antidepressant activity, proving to be nearly twice as active as the reference drug imipramine at the same dose level. nih.govbohrium.com

Table 2: Antidepressant Activity of Pyrazole Analogs

| Compound | Activity Comparison to Imipramine (10 mg/kg) |

|---|---|

| 4a | Approximately 2x more active |

| 4b | Approximately 2x more active |

Data sourced from European Journal of Medicinal Chemistry (2009). nih.gov

The same study also investigated the anticonvulsant properties of pyrazolone derivatives against pentylenetetrazole (PTZ)-induced clonic seizures in mice. nih.govbohrium.com Compounds 11a , 11b , and 11d displayed noteworthy protective effects. Their anticonvulsant activity was found to be nearly as potent as phenobarbital sodium and more potent than phenytoin sodium at the tested dose levels. nih.gov

Table 3: Anticonvulsant Activity of Pyrazolone Analogs

| Compound | Protective Effect Against PTZ-Induced Seizures |

|---|---|

| 11a | Remarkable |

| 11b | Remarkable |

| 11d | Remarkable |

Activity was reported as nearly close to phenobarbital sodium (30 mg/kg) and more potent than phenytoin sodium (30 mg/kg). nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(ethanesulfonyl)-1H-pyrazol-4-amine?

Answer:

The synthesis typically involves two key steps: (1) functionalization of the pyrazole core and (2) introduction of the ethanesulfonyl group.

- Pyrazole Amine Formation : The 4-amino group on the pyrazole ring can be introduced via nucleophilic substitution or reductive amination. For example, coupling pyrazole intermediates with ammonia or protected amines under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Sulfonylation : Ethanesulfonyl chloride is reacted with the pyrazole amine in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane or THF. The reaction is typically monitored via TLC or LC-MS to ensure complete conversion .